molecular formula C13H19N3O2S B4575625 2-[(4-isopropylphenoxy)acetyl]-N-methylhydrazinecarbothioamide

2-[(4-isopropylphenoxy)acetyl]-N-methylhydrazinecarbothioamide

Cat. No.: B4575625
M. Wt: 281.38 g/mol
InChI Key: QGTVZSRZRAFTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-isopropylphenoxy)acetyl]-N-methylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C13H19N3O2S and its molecular weight is 281.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.11979803 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Activation and Toxicity

Research has shown that metabolites of compounds similar to 2-[(4-isopropylphenoxy)acetyl]-N-methylhydrazinecarbothioamide, such as acetylhydrazine and isopropylhydrazine, can be oxidized to form highly reactive intermediates. These intermediates can then covalently bind to liver macromolecules, leading to hepatic cellular necrosis. This indicates a potential toxicological concern that needs to be addressed in the development of drugs containing hydrazinecarbothioamide structures (Nelson et al., 1976).

Hypoglycemic Activity

Another study explored the hypoglycemic activity of carbothioamides and related compounds. It was found that certain derivatives can significantly lower mean blood sugar levels in drug-treated subjects, indicating potential applications in managing diabetes (Chaubey & Pandeya, 1989).

Antibacterial Agents

Research into thiosemicarbazides and related derivatives has revealed promising antibacterial activity against both gram-positive and gram-negative bacteria. This suggests potential for the development of new antibacterial agents based on the structure of this compound (Desai et al., 2008).

Antimicrobial and Antioxidant Activities

Compounds synthesized from hydrazinecarbothioamide and related classes have shown significant antimicrobial activity against various pathogens and also possess antioxidant properties. This dual functionality indicates a wide range of potential applications in pharmaceuticals and nutraceuticals (Hamada & Abdo, 2015).

Corrosion Inhibition

Additionally, some derivatives of hydrazinecarbothioamide have been studied for their corrosion inhibition properties on steel in acidic solutions, which could have industrial applications in protecting metals from corrosion (Nataraja et al., 2011).

Properties

IUPAC Name

1-methyl-3-[[2-(4-propan-2-ylphenoxy)acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-9(2)10-4-6-11(7-5-10)18-8-12(17)15-16-13(19)14-3/h4-7,9H,8H2,1-3H3,(H,15,17)(H2,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTVZSRZRAFTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NNC(=S)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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